molecular formula C14H23N3 B5539200 N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline

N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline

Cat. No.: B5539200
M. Wt: 233.35 g/mol
InChI Key: GTWJUURZOSEDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C13H21N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines and piperazines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the development of biochemical assays and as a reagent in molecular biology.

    Medicine: This compound is an intermediate in the synthesis of various pharmaceuticals, including anticancer and antidepressant agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to compounds that inhibit enzymes or receptors involved in disease pathways. The piperazine ring enhances its binding affinity to these targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-methylpiperazin-1-yl)aniline
  • 4-(4-methylpiperazin-1-yl)methyl]aniline
  • 2-methoxy-4-(4-methylpiperazin-1-yl)aniline

Uniqueness

N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15(2)14-6-4-13(5-7-14)12-17-10-8-16(3)9-11-17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWJUURZOSEDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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